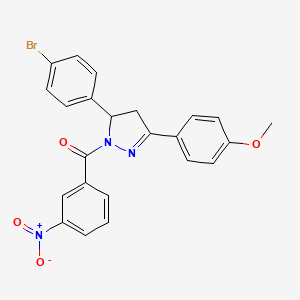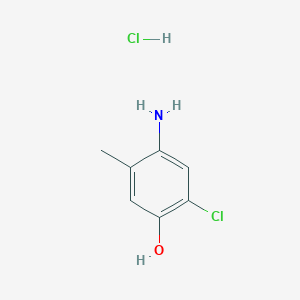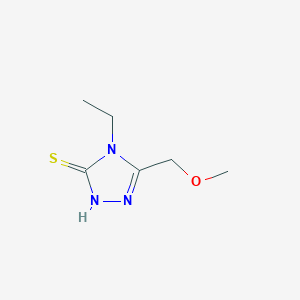![molecular formula C10H13F2NO2 B2693298 [4-(Difluoromethoxy)-3-ethoxyphenyl]methanamine CAS No. 926248-12-6](/img/structure/B2693298.png)
[4-(Difluoromethoxy)-3-ethoxyphenyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[4-(Difluoromethoxy)-3-ethoxyphenyl]methanamine” is a chemical compound with the molecular formula C10H13F2NO2 . It has a molecular weight of 217.22 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “[4-(Difluoromethoxy)-3-ethoxyphenyl]methanamine” is 1S/C10H13F2NO2/c1-2-14-9-5-7(6-13)3-4-8(9)15-10(11)12/h3-5,10H,2,6,13H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“[4-(Difluoromethoxy)-3-ethoxyphenyl]methanamine” is a liquid at room temperature . It has a molecular weight of 217.22 . More detailed physical and chemical properties would require additional experimental data.Wissenschaftliche Forschungsanwendungen
Chromatographic and Mass Spectral Studies
The methoxy methyl methamphetamines, sharing an isobaric relationship with controlled substances like 3,4-methylenedioxymethamphetamine (MDMA), present a unique challenge in analytical chemistry. Through chromatographic and mass spectral studies, researchers have developed techniques to differentiate these substances. Perfluoroacyl derivatization, for example, provides a method to distinguish isomeric forms based on the position of the methoxy group on the aromatic ring. This research aids in the forensic analysis of controlled substances, highlighting the importance of precise analytical techniques in identifying compounds with similar mass spectra to MDMA (Awad, Deruiter, & Clark, 2007).
Intramolecular Electron Transfer in Dioxetanes
The synthesis and study of dioxetanes, including those substituted with methoxy groups, provide insight into the chemiluminescence properties of these compounds. Specifically, the presence of fluoride ions can drastically increase the decomposition rate of certain dioxetanes, leading to the formation of singlet excited states with high quantum yields. This research contributes to the understanding of the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism and its potential applications in developing chemiluminescent probes for scientific research (Nery, Weiss, Catalani, & Baader, 2000).
Synthesis and Antioxidant Properties of Phenolic Compounds
The synthesis and evaluation of phenolic compounds, including those derived from [4-(Difluoromethoxy)-3-ethoxyphenyl]methanamine, have shown promising antioxidant properties. Such compounds, through systematic modifications and evaluations, have demonstrated significant radical scavenging activities and potential as antioxidants. This research underscores the importance of phenolic compounds in developing therapeutics and supplements with antioxidant capabilities (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Aryltrimethylammonium Trifluoromethanesulfonates in Radiopharmaceutical Synthesis
The development of radiotracers for imaging and diagnostic purposes benefits from the study of aryltrimethylammonium trifluoromethanesulfonates. Research in this area has improved the synthesis of radiotracers like [18F]GBR 13119, which is used in studying the dopamine uptake system. This work illustrates the role of advanced synthesis techniques in enhancing the availability and purity of radiopharmaceuticals for medical imaging (Haka, Kilbourn, Watkins, & Toorongian, 1989).
Squalene Epoxidase Inhibition
Research into compounds like NB-598, which inhibits squalene epoxidase, showcases the application of [4-(Difluoromethoxy)-3-ethoxyphenyl]methanamine derivatives in cholesterol regulation. By competitively inhibiting squalene epoxidase, these compounds can modulate cholesterol synthesis, highlighting the potential for therapeutic applications in managing cholesterol levels (Horie, Tsuchiya, Hayashi, Iida, Iwasawa, Nagata, Sawasaki, Fukuzumi, Kitani, & Kamei, 1990).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with the compound are H302, H315, H318, and H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
[4-(difluoromethoxy)-3-ethoxyphenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO2/c1-2-14-9-5-7(6-13)3-4-8(9)15-10(11)12/h3-5,10H,2,6,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKNYDRCFXMNBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Difluoromethoxy)-3-ethoxyphenyl]methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2693219.png)

![(E)-ethyl 2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carbonyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2693222.png)
![2-(2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)-N-(2-methylpropyl)acetamide](/img/structure/B2693223.png)


![2',6'-Dioxospiro[adamantane-2,4'-piperidine]-3',5'-dicarbonitrile](/img/structure/B2693228.png)

![4-[4-(4-Fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2693230.png)

![4-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2693237.png)
![N-(Cyclopropylmethyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)prop-2-enamide](/img/structure/B2693238.png)